Methyl 2-(isoquinolin-5-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-isoquinolin-5-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3 |
InChI Key |
PHZPBUBDUJTTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Isoquinolin 5 Yl Propanoate
Established Synthetic Routes to the Core Isoquinoline (B145761) Structure
The isoquinoline framework is a prevalent motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. These methods range from classical named reactions to modern transition-metal-catalyzed approaches.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and regioselective methods for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of the isoquinoline core is no exception, with several palladium-catalyzed cross-coupling reactions being employed.
One prominent strategy involves the coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl moiety that can be cyclized with an ammonia (B1221849) source to form the isoquinoline ring. rsc.org This method is noted for its regioselectivity and tolerance of a wide array of substituents, including those that lead to electron-deficient isoquinoline systems. rsc.org Another approach is the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, which, after a subsequent copper-catalyzed cyclization, yields isoquinolines in excellent yields. organic-chemistry.org
Further variations include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation, which provides a rapid route to various substituted isoquinolines. organic-chemistry.org The versatility of palladium catalysis is also demonstrated in the cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce further substitution at the 4-position of the isoquinoline ring. researchgate.net
Table 1: Overview of Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Key Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Enolate Arylation | Enolate, ortho-functionalized aryl halide | Palladium catalyst | Forms a 1,5-dicarbonyl intermediate; highly regioselective. rsc.org |
| Sonogashira/Cyclization | o-Iodobenzaldehyde imine, terminal alkyne | Palladium and Copper catalysts | Provides isoquinolines in excellent yields and short reaction times. organic-chemistry.org |
| Annulation Cascade | ortho-Bromoarylaldehyde, terminal alkyne, ammonium acetate | Palladium catalyst | One-pot, three-component synthesis under microwave irradiation. organic-chemistry.org |
| Cyclization/Heck | 2-(1-Alkynyl)benzaldimine, alkene | Palladium(II) catalyst | Allows for the synthesis of 4-substituted isoquinolines. researchgate.net |
Cycloaddition Reactions in Isoquinoline Synthesis
Cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic systems like the isoquinoline nucleus. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules.
A notable example is the [3+2] cycloaddition of C,N-cyclic azomethine imines, which are stable and readily accessible 1,3-dipoles. nih.gov These reactions can be catalyzed by various metals or organocatalysts to produce tetrahydroisoquinoline derivatives with high levels of stereocontrol. nih.gov Another strategy involves the 1,3-dipolar cycloaddition of azides onto alkenes, followed by a 6π-electrocyclization of the resulting N-H imine intermediate to form the isoquinoline or isoindole ring system. organic-chemistry.org More recently, asymmetric (3+3) cycloaddition reactions between diazo compounds and isoquinolinium methylides have been developed, providing chiral triazino[5,4-a]isoquinoline derivatives in high yields and enantioselectivities. acs.org
Formal [3+2] cycloaddition reactions have also been utilized, for instance, in the reaction of push-pull nitro heterocycles with carbonyl-stabilized isoquinolinium ylides to synthesize pyrrolo[2,1-a]isoquinolines. acs.org
Novel Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of heterocyclic synthesis. Recent advancements have led to novel and efficient annulation strategies for constructing the isoquinoline core.
Ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without the need for an external oxidant. organic-chemistry.org In this process, the free amine acts as a directing group for the C-H activation step. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation of in situ generated oximes, followed by cyclization with an internal alkyne, allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.orgresearchgate.net
Palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Furthermore, acid-promoted redox-annulation of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) with α,β-unsaturated aldehydes offers an efficient pathway to 1,2-disubstituted-5,6-dihydropyrrolo[2,1-α]isoquinolines, which are core structures of lamellarin alkaloids. nih.gov
Esterification and Propanoate Moiety Introduction
Once the isoquinoline-5-scaffold is established, the next critical step is the introduction of the methyl 2-propanoate group. This is typically achieved through esterification of a corresponding carboxylic acid precursor, 2-(isoquinolin-5-yl)propanoic acid.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is the most classic example of this transformation. masterorganicchemistry.com In the context of synthesizing Methyl 2-(isoquinolin-5-yl)propanoate, 2-(isoquinolin-5-yl)propanoic acid would be reacted with methanol (B129727), typically using a strong acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and often an excess of the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com
Another common method for direct esterification, particularly for sensitive or sterically hindered substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, often referred to as the Steglich esterification, proceeds under mild conditions and can suppress the formation of side products. organic-chemistry.org
Table 2: Comparison of Direct Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst | Typically refluxing in excess alcohol | Simple, inexpensive reagents. masterorganicchemistry.com | Equilibrium reaction, can require harsh conditions. masterorganicchemistry.com |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This method could be employed if, for instance, an ethyl or other ester of 2-(isoquinolin-5-yl)propanoic acid was synthesized first. This ester could then be converted to the methyl ester by reacting it with methanol.
The reaction mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com Under basic conditions, an alkoxide is used to deprotonate the alcohol, increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. wikipedia.orgmasterorganicchemistry.com The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org Transesterification is a widely used industrial process, particularly in the production of biodiesel from vegetable oils. youtube.com
Reactions Involving Halogenated Propanoate Precursors
The synthesis of 2-arylpropanoates, including this compound, can be effectively achieved through carbon-carbon bond formation between an aromatic system and a propanoate precursor. A key strategy involves the use of halogenated propanoates, such as methyl 2-bromopropanoate (B1255678) or methyl 2-chloropropanoate, in metal-catalyzed cross-coupling reactions.
This approach typically requires the isoquinoline ring to be activated, for instance, as an organometallic reagent or a boronic acid derivative. For example, a 5-haloisoquinoline could be converted into an organozinc reagent (for Negishi coupling) or a boronic ester (for Suzuki-Miyaura coupling). The subsequent reaction with a methyl 2-halopropanoate in the presence of a suitable palladium catalyst and ligand would furnish the desired product. The general scheme for such a reaction is the coupling of an Ar-M species with a Br-CHR-COOMe compound, where 'Ar' is the isoquinolin-5-yl group.
An alternative, though often more challenging route, involves the direct coupling of a 5-haloisoquinoline with the enolate of methyl propanoate. This nucleophilic substitution pathway may require specific catalysts, such as copper or palladium complexes, to facilitate the C-C bond formation.
Table 1: Representative Cross-Coupling Reactions for Arylpropanoate Synthesis
| Coupling Reaction | Isoquinoline Reagent | Propanoate Reagent | Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Isoquinolin-5-ylboronic acid | Methyl 2-bromopropanoate | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Negishi | 5-Iodoisoquinoline + Zn | Methyl 2-bromopropanoate | PdCl₂(dppf) or other Pd catalyst |
| Stille | 5-(Tributylstannyl)isoquinoline | Methyl 2-bromopropanoate | Pd(PPh₃)₄ |
Stereoselective Synthesis of this compound
The C2 position of the propanoate moiety is a stereocenter, meaning this compound can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in medicinal chemistry, as different enantiomers can have distinct biological activities. researchgate.net Methodologies for achieving this are broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis. nih.govdntb.gov.ua
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com
For the synthesis of this compound, propanoic acid can be first reacted with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide. Deprotonation of this adduct generates a stereochemically defined enolate. The subsequent alkylation of this enolate with an electrophilic isoquinoline species, like 5-iodoisoquinoline, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary group via hydrolysis or alcoholysis yields the chiral carboxylic acid or ester. numberanalytics.com
Table 2: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Auxiliary Type | Key Feature |
|---|---|---|
| Evans' Auxiliaries | Oxazolidinones | Forms a rigid chelated enolate, providing excellent stereocontrol. |
| Myers' Auxiliary | Pseudoephedrine Amides | Highly reliable for alkylations and easily removed under mild conditions. |
| Oppolzer's Sultam | Camphorsultam | Provides high diastereoselectivity in a variety of reactions. |
| SAMP/RAMP | Hydrazones | Used for asymmetric α-alkylation of aldehydes and ketones. |
Asymmetric Catalysis in Isoquinoline and Propanoate Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product, offering a more atom-economical approach than chiral auxiliaries. mdpi.comnih.gov A prevalent strategy for synthesizing chiral 2-arylpropanoic acids is the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor. nih.gov
In this context, 2-(isoquinolin-5-yl)acrylic acid or its methyl ester would be the key intermediate. This precursor can be synthesized via various olefination reactions, such as the Horner-Wadsworth-Emmons reaction of 5-formylisoquinoline with a phosphonate (B1237965) ylide. organic-chemistry.org The subsequent hydrogenation of the carbon-carbon double bond using a transition metal complex (typically rhodium or ruthenium) with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos) can produce this compound with very high levels of enantiomeric excess (ee).
Table 3: Selected Chiral Catalysts for Asymmetric Hydrogenation
| Catalyst System | Ligand Type | Typical Substrate |
|---|---|---|
| [Rh(COD)(R,R-DuPhos)]BF₄ | Chiral Bisphosphine | α-Acylaminoacrylates |
| Ru(OAc)₂(S-BINAP) | Chiral Bisphosphine | α,β-Unsaturated acids/esters |
| [Ir(COD)(PCy₃)(py)]PF₆ | Iridium-based | Various alkenes |
Derivatization Strategies for Structural Modification
Once synthesized, this compound can be further modified at two primary locations: the isoquinoline ring system and the propanoate ester linkage. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.
Functionalization of the Isoquinoline Ring System
The isoquinoline nucleus is an aromatic heterocycle that can undergo a variety of chemical transformations. pharmaguideline.comrsc.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoquinoline system is more susceptible to electrophilic attack than the pyridine (B92270) ring. Nitration (using HNO₃/H₂SO₄) or sulfonation typically occurs at the C5 and C8 positions. youtube.com Since the starting material is already substituted at C5, further electrophilic substitution would be expected to primarily yield the C8-substituted derivative.
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to attack by nucleophiles. Reactions like the Chichibabin reaction (using NaNH₂) can introduce an amino group, typically at the C1 position. youtube.com
C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation allow for the direct introduction of functional groups (e.g., aryl, alkyl, or boryl groups) at various positions on the ring, offering a powerful tool for late-stage functionalization. nih.gov
N-Oxidation: The nitrogen atom can be oxidized to an N-oxide, which alters the reactivity of the ring, making C1 more susceptible to nucleophiles and C4 more susceptible to electrophiles.
Table 4: Potential Reactions on the Isoquinoline Ring
| Reaction Type | Reagents | Position of Attack | Product Type |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C8 | 8-Nitro-5-substituted isoquinoline |
| Halogenation | Br₂, FeBr₃ | C8 | 8-Bromo-5-substituted isoquinoline |
| Amination | NaNH₂ (Chichibabin) | C1 | 1-Amino-5-substituted isoquinoline |
| N-Oxidation | m-CPBA | N2 | Isoquinoline N-oxide |
Modifications at the Propanoate Ester Linkage
The methyl ester group of the propanoate side chain is a versatile functional handle for further chemical transformations.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(isoquinolin-5-yl)propanoic acid, under either acidic or basic (saponification) conditions. researchgate.net This acid is often a key intermediate for further derivatization.
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, activate it (e.g., as an acyl chloride or using coupling agents like DCC or HATU), and then react it with a primary or secondary amine to form a diverse range of amides. researchgate.netmdpi.com
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the corresponding primary alcohol, 2-(isoquinolin-5-yl)propan-1-ol.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl groups, altering the ester's properties.
Table 5: Transformations of the Propanoate Ester Group
| Reaction Type | Reagents | Functional Group Change |
|---|---|---|
| Hydrolysis | NaOH(aq), then H₃O⁺ | -COOCH₃ → -COOH |
| Amidation (via acid) | 1. NaOH 2. SOCl₂ 3. R₂NH | -COOCH₃ → -CONR₂ |
| Reduction | LiAlH₄, THF | -COOCH₃ → -CH₂OH |
| Transesterification | R'OH, H⁺ or R'O⁻ | -COOCH₃ → -COOR' |
Introduction of Heteroatoms and Substituents
The introduction of heteroatoms and various substituents onto the isoquinoline core of this compound is crucial for modifying its chemical properties and for the synthesis of new derivatives. Methodologies for such transformations often rely on modern catalytic processes and classical electrophilic or nucleophilic substitution reactions.
Palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of isoquinoline scaffolds. rsc.orgresearchgate.net For instance, C-H functionalization guided by a heteroatom already present in a substrate can direct the introduction of new groups to specific positions. rsc.org While direct C-H functionalization of the parent this compound has not been extensively detailed, analogous palladium-catalyzed α-arylation of esters and other carbonyl compounds provides a viable pathway to create the core structure, which can then be further modified. mdpi.comrsc.org This approach allows for the regioselective formation of carbon-carbon bonds, enabling the introduction of various aryl or alkyl substituents.
The synthesis of functionalized isoquinolines can also be achieved through multi-component reactions, where a methyl ketone, an aryl bromide, an electrophile, and a source of ammonia are combined in a one-pot synthesis. researchgate.net This methodology offers a convergent route to polysubstituted isoquinolines, which could be adapted for the synthesis of derivatives of this compound.
Furthermore, the isoquinoline nucleus itself exhibits specific reactivity patterns that can be exploited for the introduction of new functional groups. Electrophilic aromatic substitution reactions on the isoquinoline ring typically occur on the benzene portion, at positions C-5 and C-8. This reactivity is governed by the electron-donating or withdrawing nature of the substituents already present on the ring. In contrast, nucleophilic substitution is favored at the C-1 position of the pyridine ring.
For the introduction of heteroatoms, methods such as palladium-catalyzed amination of halo-substituted isoquinolines can be employed. For example, a 5-bromo-isoquinoline derivative could serve as a precursor, where the bromine atom is substituted by a nitrogen-containing nucleophile in the presence of a palladium catalyst. The synthesis of 5-bromoisoquinoline (B27571) and its subsequent nitration to 5-bromo-8-nitroisoquinoline (B189721) are established procedures, highlighting the feasibility of introducing both halogen and nitrogen-based functional groups onto the isoquinoline core. orgsyn.org
The following table summarizes potential methods for introducing substituents and heteroatoms onto an isoquinoline core, which could be applicable to this compound.
| Reaction Type | Reagents and Conditions | Position of Functionalization | Introduced Group |
| Palladium-Catalyzed C-H Arylation | Pd catalyst, Aryl halide, Base | C-4 | Aryl group |
| Electrophilic Bromination | N-Bromosuccinimide, Sulfuric acid | C-5 | Bromine |
| Electrophilic Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | C-8 (on a 5-bromo derivative) | Nitro group |
| Palladium-Catalyzed Amination | Pd catalyst, Amine, Base | C-5 (from a 5-bromo precursor) | Amino group |
Reaction Mechanisms and Kinetic Studies Relevant to Synthesis
The synthesis of the isoquinoline core of this compound can be achieved through several classical named reactions, each with a distinct mechanism and kinetic profile. Understanding these aspects is essential for optimizing reaction conditions and predicting the influence of substituents on the reaction outcome.
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline. organic-chemistry.orgacs.org The mechanism is believed to proceed through an electrophilic aromatic substitution. acs.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction pathways. These studies suggest that the reaction proceeds through the formation of a nitrilium ion intermediate prior to the cyclization step. mdpi.com The rate of the reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring; electron-donating groups accelerate the cyclization. acs.org
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline, which can then be aromatized. researchgate.netchemicalbook.com The mechanism begins with the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization. rsc.org Kinetic studies have shown that the reaction rate can be influenced by pH and the type of buffer used, with phosphate (B84403) buffers showing a catalytic effect. rsc.org The presence of electron-donating substituents on the aromatic ring of the phenylethylamine facilitates the ring closure. chemicalbook.com The structure of the reactants, including steric and electronic properties, plays a crucial role in the reaction's rate and yield. researchgate.net
Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. wikipedia.orgthermofisher.com The mechanism involves the formation of a Schiff base, followed by cyclization and aromatization through the elimination of alcohol molecules. wikipedia.org Theoretical studies, including transition state theory, can provide insights into the energetics of the reaction pathway and the structure of the transition states involved in the cyclization. ox.ac.uke3s-conferences.org
The following table provides a comparative overview of the key mechanistic features of these classical isoquinoline syntheses.
| Reaction | Key Intermediate | Reaction Type of Cyclization | Influence of Substituents |
| Bischler-Napieralski | Nitrilium ion | Electrophilic Aromatic Substitution | Electron-donating groups on the phenyl ring accelerate the reaction. |
| Pictet-Spengler | Iminium ion | Electrophilic Aromatic Substitution | Electron-donating groups on the phenyl ring facilitate cyclization. |
| Pomeranz-Fritsch | Schiff base/Carbocation | Electrophilic Aromatic Substitution | The electronic nature of the benzaldehyde (B42025) substituent affects the ease of cyclization. |
Advanced Spectroscopic and Diffraction Methodologies for Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For Methyl 2-(isoquinolin-5-yl)propanoate, HRMS would be used to confirm its molecular formula, C₁₃H₁₃NO₂. mdpi.comacs.org
Table 3: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Calculated Exact Mass ([M+H]⁺) | 216.10191 |
| Expected Observation | A measured m/z value agreeing with the calculated mass to < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which might be indistinguishable by HRMS alone. nih.gov The analysis of fragmentation pathways helps to verify the connectivity of the isoquinoline (B145761) core and the propanoate side chain. nih.govbit.edu.cn
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Possible Fragment Ion | Structural Interpretation |
| 216.10 | [C₁₃H₁₄NO₂]⁺ | Protonated parent molecule (precursor ion) |
| 184.08 | [C₁₂H₁₀NO]⁺ | Loss of methanol (B129727) (CH₃OH) from the parent ion |
| 157.08 | [C₁₀H₉N₂]⁺ | Loss of the entire methyl propanoate group |
| 129.06 | [C₉H₈N]⁺ | Protonated isoquinoline fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would provide a characteristic "fingerprint," confirming the presence of its key structural components.
The IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically found in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. docbrown.info Additional significant peaks would include C-H stretching vibrations from the alkyl and aromatic parts of the molecule around 3000-2850 cm⁻¹, and C-O stretching vibrations associated with the ester group in the 1300-1000 cm⁻¹ region. docbrown.inforesearchgate.net The isoquinoline ring would contribute a series of complex absorptions corresponding to C=C and C=N stretching within the aromatic system, generally observed between 1650 and 1400 cm⁻¹, as well as C-H bending vibrations.
Raman spectroscopy, which relies on inelastic scattering of light, would complement the IR data. Aromatic ring vibrations often produce strong, sharp signals in Raman spectra, which would be useful for characterizing the isoquinoline moiety. While the carbonyl stretch is also observable in Raman, it is typically weaker than in the IR spectrum. The combination of both techniques provides a more complete picture of the molecule's vibrational framework.
Interactive Data Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Ester (C=O) | Stretching | 1750-1735 (Strong) | 1750-1735 (Weak to Medium) |
| Aromatic C-H | Stretching | 3100-3000 (Medium) | 3100-3000 (Strong) |
| Aliphatic C-H | Stretching | 2975-2860 (Medium) | 2975-2860 (Medium) |
| Isoquinoline (C=C, C=N) | Ring Stretching | 1650-1400 (Multiple bands) | 1650-1400 (Multiple strong bands) |
| Ester (C-O) | Stretching | 1300-1000 (Strong) | Variable |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete structural description of this compound.
Single-Crystal X-ray Diffraction
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net
The expected output from such an analysis would include the crystal system, space group, and unit cell dimensions. Crucially, it would reveal the exact conformation of the propanoate side chain relative to the isoquinoline ring system, as well as intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. nih.govmdpi.com For related heterocyclic compounds, single-crystal XRD has been essential in confirming molecular structures and stereochemistry. nih.govmdpi.com
Interactive Data Table: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.93 |
| b (Å) | 32.65 |
| c (Å) | 7.70 |
| β (°) | 111.68 |
| Volume (ų) | 1850.0 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.30 |
Note: This data is hypothetical and serves as an illustrative example of typical crystallographic parameters.
Powder X-ray Diffraction (PXRD) in Polymorph Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties. rsc.org Powder X-ray diffraction (PXRD) is the primary tool for identifying and characterizing these different crystalline forms. researchgate.net
In a PXRD experiment, a powdered sample containing numerous microcrystals is exposed to X-rays, generating a diffraction pattern that is characteristic of the crystalline phase. nih.gov For this compound, a PXRD analysis would be crucial to screen for potential polymorphs by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and comparing the resulting diffractograms. Each polymorph would produce a unique pattern of diffraction peaks (in terms of 2θ angle and intensity), allowing for their unambiguous identification. google.com
Chiroptical Spectroscopies for Stereochemical Assignment
Since this compound possesses a chiral center at the second carbon of the propanoate chain, it can exist as two enantiomers. Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration (R or S) of such chiral molecules. mdpi.com
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. The isoquinoline ring in this compound serves as a strong chromophore. The interaction between this aromatic system and the chiral center would produce a characteristic CD spectrum. By comparing the experimentally measured spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be confidently assigned. rsc.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. mdpi.com VCD provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. nih.govchemrxiv.org
For this compound, VCD spectra would be measured and compared to theoretical spectra calculated using methods like Density Functional Theory (DFT). americanlaboratory.com The agreement between the signs and relative intensities of the experimental VCD bands and those of one of the calculated enantiomers allows for a reliable determination of the absolute configuration in solution, overcoming the need for crystallization which can sometimes be a challenge. nih.govresearchgate.net
Computational and Theoretical Investigations of Methyl 2 Isoquinolin 5 Yl Propanoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure, stability, and reactivity of molecules. By approximating the electron density of a system, DFT can accurately predict a wide range of molecular properties. For isoquinoline (B145761), the core structure of the target molecule, DFT calculations using the B3LYP method and a 6-311++G(d, p) basis set have established key electronic parameters. figshare.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. figshare.com
For the parent isoquinoline molecule, DFT calculations have determined the following values figshare.com:
| Molecular Orbital | Energy (eV) |
| EHOMO | -5.581 |
| ELUMO | 1.801 |
| ΔE (Energy Gap) | 3.78 |
Data sourced from DFT analysis of the parent isoquinoline molecule. figshare.com
The addition of a methyl 2-propanoate group at the 5-position of the isoquinoline ring is expected to influence these values. The ester group typically acts as an electron-withdrawing group, which would likely stabilize both the HOMO and LUMO levels, potentially altering the energy gap and thus the molecule's kinetic stability and spectral properties.
The molecular electrostatic potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
For Methyl 2-(isoquinolin-5-yl)propanoate, the MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative nitrogen atom of the isoquinoline ring and the two oxygen atoms of the methyl propanoate group. These areas represent the most likely sites for electrophilic attack and hydrogen bond acceptance.
Positive Potential: Located around the hydrogen atoms of the aromatic ring and the methyl groups.
This charge distribution is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor.
Theoretical calculations are instrumental in modeling chemical reaction pathways, providing insights into reaction mechanisms, transition states, and activation energies. The synthesis of the isoquinoline core, for instance, can be achieved through several established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.comnumberanalytics.com
DFT calculations can be employed to model these synthetic routes. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This modeling helps identify the most energetically favorable pathway, rationalize experimental outcomes, and optimize reaction conditions for higher yields. For example, theoretical calculations have been used to identify numerous distinct reaction routes in the gas-phase synthesis of isoquinoline, demonstrating the complexity that can be unraveled by such methods. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a protein target. mdpi.com
For this compound, the propanoate side chain possesses several rotatable bonds. MD simulations can explore the conformational landscape of this side chain, identifying low-energy, stable conformations and the dynamics of transition between them. This is critical for understanding how the molecule might adapt its shape to fit into a binding site.
Furthermore, when a ligand is docked into a protein's active site, MD simulations are essential for validating the stability of the predicted binding pose. tandfonline.com By simulating the protein-ligand complex in a solvated environment over a period of nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) to ensure the ligand does not diffuse away from the binding pocket, thus confirming a stable interaction. mdpi.comtandfonline.com
Molecular Docking Studies for Protein-Ligand Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.gov
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, often by inhibiting enzymes such as kinases (e.g., CDK8, VEGFR-2) or peptidases. tandfonline.comnih.govtandfonline.com Molecular docking could be used to predict the binding affinity of this compound to various protein targets. The process involves placing the ligand in the active site of the protein and calculating a scoring function to estimate the strength of the interaction. A more negative docking score generally indicates a more favorable binding interaction. mdpi.com
Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional model of the protein-ligand complex, allowing for the characterization of the binding site. This analysis reveals the specific non-covalent interactions that stabilize the complex, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: Interactions between aromatic rings.
Ionic Interactions: Between charged groups.
In a study of dihydroisoquinoline derivatives targeting leucine (B10760876) aminopeptidase, docking simulations revealed that the most active compound formed crucial hydrogen bonds with specific amino acid residues (Gly362) and coordinated with a zinc ion in the active site. nih.gov A similar analysis for this compound docked into a hypothetical kinase active site might reveal the interactions shown in the illustrative table below.
| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |
| Hydrogen Bond | Isoquinoline Nitrogen | Hinge Region Backbone NH |
| Hydrogen Bond | Carbonyl Oxygen | Catalytic Lysine Side Chain |
| π-π Stacking | Isoquinoline Ring System | Phenylalanine/Tyrosine Side Chain |
| Hydrophobic Interaction | Methyl Group | Alanine/Valine/Leucine Pocket |
This table is for illustrative purposes to demonstrate the type of data obtained from docking studies.
This detailed characterization is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Based on a comprehensive search for scientific literature, there is no available data regarding the computational and theoretical investigation of the specific chemical compound "this compound" corresponding to the detailed outline provided.
The requested analysis, including scoring functions, binding affinity estimation, virtual screening, pharmacophore modeling, QSAR, and in silico prediction of biological interactions, requires specific research studies to have been conducted and published on this particular molecule.
Molecular and Cellular Biological Studies of Isoquinoline Propanoate Derivatives
Investigation of Biological Targets and Mechanisms of Action
There is currently no available scientific literature detailing the investigation of biological targets or the mechanisms of action for Methyl 2-(isoquinolin-5-yl)propanoate.
Enzyme Inhibition and Activation Assays (In Vitro)
No in vitro enzyme inhibition or activation assays for this compound have been reported in published research.
Receptor Binding and Signaling Pathway Modulation (In Vitro)
There are no available studies on the in vitro receptor binding properties or the modulation of signaling pathways by this compound.
Protein-Protein Interaction (PPI) Modulation
There is no published research on the modulation of protein-protein interactions by this compound.
Structure-Activity Relationship (SAR) Analysis at the Molecular Level
Due to the lack of biological activity data, no structure-activity relationship (SAR) analyses for this compound have been conducted or published.
Impact of Substituent Modifications on Molecular Interactions
Without data on its molecular interactions, the impact of substituent modifications on the activity of this compound cannot be determined.
Stereochemical Influence on Biological Activity
Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. For a molecule like this compound, the carbon atom to which the methyl and carboxylate groups are attached is a stereocenter. This gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-Methyl 2-(isoquinolin-5-yl)propanoate and (S)-Methyl 2-(isoquinolin-5-yl)propanoate.
The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their biological activity. One enantiomer may bind to a specific receptor or enzyme active site with high affinity, while the other may bind weakly or not at all. This stereoselectivity is because the precise spatial orientation of the isoquinoline (B145761) ring, the propanoate side chain, and the methyl group must complement the topography of the biological target. Consequently, one enantiomer may elicit a potent biological response, while the other could be inactive or even produce off-target effects. Therefore, the synthesis and separate biological evaluation of each enantiomer are critical steps in the preclinical investigation of such chiral compounds.
Cellular Assays for Biological Response Profiling (Excluding Clinical Data)
To understand the biological effects of a compound within a living system, researchers utilize a variety of cellular assays. These in vitro tests use cultured cell lines to profile a compound's impact on cellular processes, such as signaling pathways, gene expression, and proliferation, providing crucial information on its mechanism of action.
Cell-Based Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activation or inhibition of specific signal transduction pathways. frontiersin.org In this technique, cells are engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of a specific DNA response element. When a signaling pathway is activated by a compound, it leads to the binding of a transcription factor to this response element, driving the expression of the reporter protein, which can be easily quantified. frontiersin.org
For instance, to determine if this compound affects a pathway regulated by a transcription factor like NF-κB, cells containing an NF-κB-luciferase reporter construct would be treated with the compound. An increase or decrease in light emission would indicate that the compound modulates the NF-κB pathway.
Table 1: Hypothetical Results of a Luciferase Reporter Gene Assay This table illustrates a potential dose-dependent effect of this compound on NF-κB pathway activation.
| Compound Concentration (µM) | Luciferase Activity (Relative Light Units) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 1 | 62 |
| 10 | 25 |
| 100 | 15 |
Cellular Pathway Analysis (e.g., Western Blotting, qPCR in cell lines)
To further dissect the molecular mechanisms, specific techniques are used to measure changes in protein and gene expression.
Western Blotting: This technique allows for the detection and quantification of specific proteins in a cell lysate. nih.gov Researchers can assess how a compound affects the levels of key proteins involved in a particular pathway. For example, studies on other isoquinoline derivatives have used Western blotting to measure changes in the expression of proteins involved in apoptosis, such as caspases, or cell cycle regulation, like cyclins. nih.govresearchgate.net Following treatment of a cancer cell line with this compound, Western blotting could be used to determine if the compound induces apoptosis by detecting the cleavage of caspase-3.
qPCR in cell lines: Real-time quantitative polymerase chain reaction (qPCR) is used to measure the amount of specific messenger RNA (mRNA), providing a snapshot of gene expression. oaepublish.com This can reveal whether the changes in protein levels observed by Western blotting are due to the regulation of gene transcription. For example, if Western blotting shows a decrease in a specific protein, qPCR can determine if the mRNA level for that protein is also reduced. Studies investigating isoquinoline derivatives have employed qPCR to analyze their impact on the expression of genes related to apoptosis and cell survival. nih.gov
Table 2: Illustrative Cellular Pathway Analysis of an Isoquinoline-Propanoate Derivative This table provides a hypothetical summary of results from Western Blot and qPCR analyses after treating a cell line for 24 hours.
| Target | Method | Result | Interpretation |
| BAX | qPCR | 3.5-fold increase | Upregulation of pro-apoptotic gene |
| BAX | Western Blot | Increased protein level | Confirmation of gene expression change |
| Bcl-2 | qPCR | 2.0-fold decrease | Downregulation of anti-apoptotic gene |
| Bcl-2 | Western Blot | Decreased protein level | Confirmation of gene expression change |
| Cleaved Caspase-3 | Western Blot | Increased protein level | Activation of apoptotic pathway |
High-Throughput Screening in Cellular Models
High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. ewadirect.com Cell-based HTS assays are widely used to identify "hit" compounds that exhibit a desired effect, such as inhibiting cancer cell proliferation or activating a therapeutic pathway. nih.gov For example, a library of isoquinoline-propanoate analogues could be screened against a cancer cell line to identify derivatives that reduce cell viability.
Table 3: Example of a Primary HTS Hit Identification This table shows hypothetical data from an HTS assay measuring the inhibition of SK-BR-3 breast cancer cell proliferation.
| Compound ID | Structure | Concentration (µM) | % Inhibition of Cell Growth |
| Library Cmpd 112 | Isoquinoline Derivative A | 10 | 12% |
| This compound | (Title Compound) | 10 | 85% |
| Library Cmpd 114 | Isoquinoline Derivative C | 10 | 5% |
Chemical Biology Applications of this compound Analogues
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. nih.gov Compounds with interesting biological profiles, like certain isoquinoline derivatives, can serve as starting points for developing more sophisticated tools to probe cellular functions. nih.govrsc.org
Development of Chemical Probes
A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein target in cells and organisms. nih.gov The development of a chemical probe from a "hit" compound like this compound would involve several steps. First, its direct biological target would need to be identified. Next, medicinal chemists would synthesize a library of analogues, modifying different parts of the molecule to improve its potency and, crucially, its selectivity for the target protein over other proteins. This process of structure-activity relationship (SAR) studies helps to minimize off-target effects, ensuring that the biological response observed is due to the modulation of the intended target. An ideal chemical probe is often accompanied by a structurally similar but biologically inactive analogue to serve as a negative control in experiments. nih.gov
Affinity Labeling and Target Deconvolution
There is no available research describing the use of this compound in affinity labeling or target deconvolution studies. The process of identifying the specific molecular targets of a compound (target deconvolution), often facilitated by modifying the compound into a probe for affinity labeling, has not been reported for this specific molecule. As a result, no data on its biological targets or its use as a chemical probe to identify such targets can be provided.
Note: While the broader class of isoquinoline derivatives has been investigated for various biological activities, the specific compound of interest, this compound, is not featured in the literature in the context of the advanced molecular and cellular applications outlined. The information presented is strictly limited to the availability of research on this particular molecule.
Analytical Methodologies for Research and Quantification in Complex Matrices
Chromatographic Techniques for Separation and Purification
Chromatography is the cornerstone for the separation and purification of Methyl 2-(isoquinolin-5-yl)propanoate from reaction mixtures, synthetic intermediates, or complex sample matrices. The choice of technique depends on the analytical goal, such as purity assessment, isolation, or preliminary screening.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for the analysis of pharmaceutical compounds. For a molecule like this compound, a reverse-phase (RP-HPLC) method would be the standard approach. mdpi.com
Principle : In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, the retention of the analyte on the column can be precisely controlled.
Stationary Phase : A C18 (octadecylsilane) column is the most common choice, providing sufficient hydrophobicity to retain the molecule.
Mobile Phase : A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com Due to the basic nature of the isoquinoline (B145761) nitrogen, peak tailing can be an issue. To mitigate this, a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. sielc.comsielc.com This ensures the nitrogen atom is consistently protonated, leading to sharp, symmetrical peaks.
Detection : The isoquinoline ring system contains a strong chromophore, making UV detection highly effective. The detection wavelength would be set at one of the absorbance maxima of the isoquinoline moiety to ensure high sensitivity.
Application : RP-HPLC is ideal for determining the purity of a synthetic batch, separating it from starting materials and by-products, and for preparative isolation of the pure compound. sielc.com
Table 1: Representative RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard analytical column for small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape for the basic analyte. sielc.com Acetonitrile is a common organic modifier. |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | A gradient is effective for separating compounds with a range of polarities, common in synthesis mixtures. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or 280 nm | The aromatic isoquinoline ring provides strong UV absorbance. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. This compound, as a methyl ester, is expected to have sufficient volatility and stability for GC analysis, particularly for monitoring reaction completion or assessing the presence of volatile impurities.
Principle : The compound is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Stationary Phase : A capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), would be appropriate.
Conditions : A temperature gradient (oven program) is typically used to elute compounds across a range of boiling points. The injector temperature must be high enough to ensure complete vaporization without causing thermal degradation.
Detection : A Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both GC and HPLC, offering fast and efficient separations. shimadzu.com
Principle : SFC uses a mobile phase (e.g., supercritical CO₂) that has low viscosity and high diffusivity, allowing for rapid separations at lower pressures than HPLC. teledynelabs.com A co-solvent, such as methanol, is often added to modify the polarity of the mobile phase.
Application : SFC is particularly advantageous for chiral separations. news-medical.net Since this compound possesses a chiral center at the C2 position of the propanoate group, SFC with a chiral stationary phase (CSP) would be the premier method for separating its enantiomers and determining enantiomeric purity. It is also considered a "green" analytical technique due to the reduced use of organic solvents. news-medical.netroutledge.com
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique primarily used for qualitative monitoring of chemical reactions and for developing optimal solvent systems for column chromatography. chemistryhall.com
Principle : A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases.
Stationary Phase : Silica gel plates are standard for separating moderately polar compounds.
Mobile Phase : A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used. The ratio is adjusted to achieve good separation, typically aiming for a retention factor (Rf) of 0.3-0.5 for the compound of interest. researchgate.netresearchgate.net
Visualization : The aromatic isoquinoline ring allows for easy visualization of the spot under a UV lamp (at 254 nm).
Coupling Chromatographic Techniques with Mass Spectrometry (LC-MS, GC-MS)
Coupling chromatography with mass spectrometry provides definitive structural information and enables highly sensitive and selective quantification. The chromatograph separates the components of a mixture, and the mass spectrometer detects and helps identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Quantitative Analysis in Biological Extracts (Non-Clinical)
For quantifying this compound in non-clinical biological extracts (e.g., plasma, tissue homogenates from research studies), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique offers unparalleled sensitivity and selectivity, allowing for the measurement of low concentrations of the analyte in a complex biological matrix. nih.govresearchgate.net
Sample Preparation : The first critical step is to isolate the analyte from the complex biological matrix. Common techniques include:
Protein Precipitation (PPT) : A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins, leaving the analyte in the supernatant.
Liquid-Liquid Extraction (LLE) : The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility.
Solid-Phase Extraction (SPE) : A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the preferred method for achieving the lowest limits of quantification. rsc.org
LC-MS/MS Analysis :
Ionization : After chromatographic separation via HPLC, the analyte enters the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode would be ideal for this compound, as the basic isoquinoline nitrogen is readily protonated to form a stable [M+H]⁺ ion.
Tandem Mass Spectrometry (MS/MS) : A triple quadrupole (QqQ) mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the specific m/z of the protonated parent molecule (the precursor ion). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion).
Selectivity : The MRM transition (precursor ion → product ion) is highly specific to the analyte, effectively filtering out background noise from the biological matrix and ensuring accurate quantification. nih.gov
Impurity Profiling
Impurity profiling is a critical aspect of chemical analysis, involving the identification and quantification of unwanted substances in a sample. For "this compound," potential impurities can originate from various stages, including synthesis, degradation, and storage.
Common synthetic routes for isoquinoline derivatives, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, may lead to specific impurities. wikipedia.orgresearchgate.net These can include unreacted starting materials, residual reagents, reaction by-products like isomers or oligomers, and compounds formed through side reactions. For instance, in the synthesis of a related compound, methylone, from catechol, numerous organic impurities were identified, including dimers, trimers, and various reaction intermediates, highlighting the complexity of synthetic pathways and the necessity for thorough profiling. nih.gov The origin of these impurities provides valuable insights into the chemical profile of the final product. nih.gov
Below is a table of potential impurity types that could be encountered during the synthesis and handling of "this compound."
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Source | Common Analytical Detection Method |
| Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Reagents/Catalysts | Carryover from synthesis | LC-MS, ICP-MS |
| Isomeric By-products | Non-specific reactions | HPLC, NMR |
| Reaction Intermediates | Incomplete reaction or quenching | LC-MS, GC-MS |
| Oligomers (e.g., Dimers) | Side reactions under synthesis conditions | Mass Spectrometry, SEC |
| Degradation Products | Exposure to light, heat, or pH extremes | HPLC, LC-MS |
Advanced Detection Methods in Analytical Chemistry
For sensitive and selective quantification of "this compound," particularly in complex matrices, advanced detection methods are indispensable.
Electrochemical methods offer a powerful approach for the analysis of redox-active molecules. The isoquinoline nucleus, being an analogue of pyridine (B92270), is electrochemically active and its behavior can be studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). wikipedia.orgresearchgate.net
Detailed electrochemical studies on other biologically active isoquinolines have demonstrated that the molecule undergoes redox processes. researchgate.netresearchgate.net These studies use voltammetry to determine parameters such as the pKa, diffusion coefficient, and heterogeneous electron transfer rate constant. researchgate.net The involvement of protons in the redox mechanism can be confirmed by observing the shift in peak potential as a function of pH. researchgate.netresearchgate.net This pH-dependent behavior can be exploited to develop selective analytical methods for isoquinoline-containing compounds.
Table 2: Electrochemical Parameters for Isoquinoline Derivatives
| Technique | Parameter Measured | Significance for Analysis | Reference |
| Cyclic Voltammetry (CV) | Peak Potential (Ep) | Indicates the potential at which oxidation/reduction occurs. | researchgate.netresearchgate.net |
| Peak Current (Ip) | Proportional to the concentration of the analyte. | researchgate.net | |
| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Provides information on the number of electrons involved in the redox process. | researchgate.net |
| Square Wave Voltammetry | Reversibility of Redox Process | Determines the stability of the oxidized/reduced species. | researchgate.net |
Fluorescence spectroscopy is a highly sensitive and selective technique for the detection of fluorescent molecules, or fluorophores. The isoquinoline ring system is a known fluorophore, and this intrinsic property can be harnessed for analytical purposes. nih.govresearchgate.net
The fluorescent properties of isoquinoline derivatives are well-documented. nih.gov Studies have shown that these compounds exhibit visible fluorescence, and their optical properties can be thoroughly investigated. nih.govresearchgate.net The fluorescence intensity is often dependent on environmental factors such as solvent and pH. For example, the protonation of the nitrogen atom in the isoquinoline ring upon treatment with a strong acid can significantly increase fluorescence intensity. rsc.org This phenomenon can be used to enhance detection sensitivity. A linear relationship between the concentration of an analyte and its relative fluorescence intensity allows for precise quantification, with low limits of detection and quantitation. researchgate.net
Table 3: Photophysical Properties of Selected Isoquinoline Derivatives
| Compound Structure | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
| 1-(isoquinolin-3-yl)azetidin-2-one | 341 | 395 | 54 | 0.581 | nih.gov |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 340 | 408 | 68 | 0.442 | nih.gov |
| 1-(isoquinolin-3-yl)piperidin-2-one | 340 | 416 | 76 | 0.389 | nih.gov |
| Dihydrothieno[2,3-c] isoquinoline (He1-Ph-Cl) | 310, 388 | - | - | - | acs.org |
| Dihydrothieno[2,3-c] isoquinoline (He4-CN) | 290, 368 | - | - | - | acs.org |
Note: Data is for illustrative purposes, showing typical ranges for isoquinoline-based compounds.
Quality Control and Purity Assessment Methodologies
A robust quality control (QC) framework is essential to ensure the identity, purity, and consistency of "this compound." This involves a combination of chromatographic and spectroscopic techniques.
The structures of newly synthesized isoquinoline derivatives are typically confirmed using methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. nih.gov Purity is often assessed using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov For some applications, compound purity of >95% is confirmed using quantitative NMR (qNMR) before use in biological assays. mdpi.com These methods, when used in concert, provide a comprehensive assessment of the compound's quality.
Table 4: Methodologies for Quality Control and Purity Assessment
| Methodology | Principle | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Separation from impurities; Purity determination (% area); Quantification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation; Structural elucidation of impurities when coupled with HPLC (LC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation (¹H & ¹³C NMR); Purity assessment (qNMR). |
| Elemental Analysis | Combustion of the compound to determine the percentage composition of C, H, N, etc. | Verification of the empirical formula. nih.gov |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of key functional groups (e.g., ester carbonyl, aromatic C-H). nih.gov |
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel Synthetic Pathways
The synthesis of specifically substituted isoquinolines like Methyl 2-(isoquinolin-5-yl)propanoate remains a subject of intense interest for synthetic organic chemists. nih.gov Traditional methods such as the Bischler–Napieralski or Pictet–Spengler reactions often require harsh conditions and may lack the precision needed for complex, functionalized molecules. acs.org Modern synthetic chemistry offers more elegant and efficient solutions.
Future research will likely focus on applying advanced, transition-metal-catalyzed reactions to construct and functionalize the isoquinoline (B145761) core. ijpsjournal.com Techniques such as rhodium(III)- or palladium-catalyzed C-H activation and annulation provide a powerful, atom-economical means to build the isoquinoline skeleton from simpler precursors with high regioselectivity. acs.orgmdpi.com These methods could allow for the direct introduction of the propanoate side chain onto a pre-formed isoquinoline or the construction of the ring system with the side chain already in place.
Furthermore, the presence of a stereocenter in the molecule invites the application of asymmetric synthesis. nih.gov Enantioselective catalytic methods, including those that employ chiral ligands or organocatalysts, would be crucial for accessing enantiopure forms of this compound. acs.org This is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
| Synthetic Strategy | Potential Advantage for Synthesis | Key Catalyst/Reagent Type |
| C-H Activation/Annulation | High atom economy, direct functionalization | Rhodium(III), Palladium(II) complexes |
| Asymmetric Catalysis | Access to single enantiomers, stereocontrol | Chiral ligands, Organocatalysts |
| Cascade/Tandem Reactions | Increased efficiency, one-pot synthesis | Copper, Ruthenium catalysts |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Visible light photocatalysts |
Design of Advanced Chemical Tools for Biological Research
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that interact with a wide range of biological targets. nih.gov This makes this compound an excellent starting point for the design of advanced chemical tools to probe biological systems. By modifying its structure, researchers could develop potent and selective ligands, inhibitors, or probes for various proteins. science.gov
For instance, isoquinoline derivatives have been successfully developed as potent inhibitors of enzymes like kinases, phosphodiesterases, and histone deacetylases (HDACs). researchoutreach.orgnih.gov The propanoate group of this compound could be functionalized to incorporate warheads or binding motifs that target the active site of a specific enzyme. Similarly, the isoquinoline core is known to interact with receptors, such as adenosine (B11128) and dopamine (B1211576) receptors. drugbank.comnih.gov Derivatives could be synthesized to act as selective agonists or antagonists to study receptor function and signaling pathways.
Development of Next-Generation Molecular Probes
Many heterocyclic aromatic compounds, including isoquinolines, possess intrinsic fluorescent properties. nih.govnih.gov These photophysical characteristics can be tuned by altering the substitution pattern on the aromatic ring system. unimi.it Research into this compound could explore its potential as a core structure for next-generation molecular probes.
By attaching specific recognition elements (e.g., ligands for a particular protein or biomolecule) to the molecule, it could be transformed into a fluorescent sensor that reports on the presence or activity of its target through changes in its emission spectrum. researchgate.net Such probes are invaluable for visualizing biological processes in real-time within living cells. Studies have shown that certain fluorescent isoquinolines can specifically localize within particular subcellular compartments, opening the door to creating organelle-specific imaging agents based on this scaffold. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Modern chemical research is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the discovery and optimization of new molecules. In the context of this compound, AI could be employed in several ways.
Generative models can design vast virtual libraries of derivatives by modifying the core structure, suggesting novel compounds with optimized properties. researchgate.net Predictive models, trained on existing data for other isoquinoline compounds, could then screen these virtual libraries to predict their biological activity (e.g., binding affinity for a target protein), physicochemical properties, and synthetic accessibility. mdpi.com This in silico approach allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. AI can also assist in devising novel and efficient synthetic routes for these new derivatives.
| AI/ML Application | Description | Potential Impact |
| Generative Modeling | Designs novel molecular structures based on the core scaffold. | Rapid exploration of chemical space. |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritization of high-potential compounds. |
| Retrosynthesis Prediction | Suggests optimal and novel synthetic pathways. | Streamlines chemical synthesis planning. |
| ADME/Tox Prediction | Forecasts pharmacokinetic and toxicity profiles. | Early de-risking of potential drug candidates. |
Role in Advanced Materials Science (Theoretical/Exploratory)
The applications of isoquinoline derivatives extend beyond biology into the realm of materials science. amerigoscientific.com The flat, aromatic, and electron-rich nature of the isoquinoline ring makes it an attractive building block for functional organic materials.
Theoretically, polymers incorporating the this compound moiety could be designed to have interesting electronic or photophysical properties. Isoquinoline-based polymers have been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com The specific substitution pattern and chirality of this compound could lead to materials with unique self-assembly properties. Furthermore, the nitrogen atom in the isoquinoline ring can act as a ligand to coordinate with metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs). amerigoscientific.com These porous materials have applications in gas storage, catalysis, and sensing.
Contribution to Understanding Fundamental Biological Processes at the Molecular Level
Many foundational discoveries in biology have been enabled by small molecules that can perturb or report on specific biological processes. Natural isoquinoline alkaloids, such as morphine and berberine, have been instrumental in studying opioid signaling and DNA intercalation, respectively. numberanalytics.comwikipedia.orgnih.gov
Synthetic derivatives like this compound offer the advantage of being more easily modified and optimized for specific tasks. By creating a library of related compounds, researchers can perform structure-activity relationship (SAR) studies to understand precisely how molecular structure dictates biological function. nih.gov For example, derivatives of this compound could be used to map the binding pocket of a target protein, elucidate the mechanism of an enzyme, or disrupt a specific protein-protein interaction, thereby providing invaluable insights into fundamental biological pathways. nih.gov The ability of isoquinolines to interact with a wide array of biomolecules—from enzymes and receptors to nucleic acids—makes them exceptionally versatile tools for chemical biology. researchgate.netnih.gov
Q & A
Q. What established synthetic routes are available for Methyl 2-(isoquinolin-5-yl)propanoate, and what are their critical reaction parameters?
The synthesis typically involves esterification of 2-(isoquinolin-5-yl)propanoic acid with methanol under acidic catalysis. Key parameters include:
- Temperature : 60–80°C for optimal reaction kinetics without side-product formation .
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of the isoquinoline moiety .
- Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 equiv.) to drive esterification to completion .
- Workup : Neutralization with aqueous NaHCO₃ followed by extraction to isolate the ester .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group) and isoquinoline protons (δ 7.5–9.0 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO₂) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis, particularly in scaling up?
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions during scale-up .
- Catalyst Screening : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) for higher efficiency and recyclability .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What strategies are recommended for resolving contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Dose-Response Repetition : Conduct triplicate assays under controlled pH and temperature to minimize variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s interaction with suspected receptors/enzymes .
- Structural Analog Comparison : Compare activity with ethyl ester derivatives to assess the impact of ester group lipophilicity .
Q. How can impurities or by-products in this compound batches be systematically identified?
- HPLC-MS Coupling : Detect trace impurities (e.g., unreacted acid or methyl ester isomers) via fragmentation patterns .
- Spiking Experiments : Add reference standards of common impurities (e.g., 2-(isoquinolin-5-yl)propanoic acid) to confirm retention times .
- Crystallography : X-ray diffraction of recrystallized product identifies crystalline impurities .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins .
- Molecular Dynamics Simulations : Model docking poses to predict binding sites on the isoquinoline core .
- Metabolite Profiling : LC-MS/MS identifies downstream metabolites in cell-based assays to infer mechanism .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Force Field Refinement : Adjust parameters in docking software (e.g., AutoDock Vina) to account for solvent effects .
- Experimental Validation : Use alanine scanning mutagenesis to test predicted critical residues in the target protein .
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Esterification Temp. | 70°C | |
| Catalyst Concentration | 0.75 equiv. H₂SO₄ | |
| HPLC Column | C18, 5 µm, 250 × 4.6 mm | |
| HRMS Resolution | >30,000 (FWHM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
